molecular formula C11H11FOS2 B1621128 1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one CAS No. 80967-34-6

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

Cat. No. B1621128
CAS RN: 80967-34-6
M. Wt: 242.3 g/mol
InChI Key: WSHCMRXFHOORNG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research. This compound is also known as 4F-MDMB-2201 and belongs to the synthetic cannabinoid family. Synthetic cannabinoids are chemical compounds that mimic the effects of natural cannabinoids found in cannabis plants. These compounds have gained popularity in recent years due to their psychoactive effects and potential therapeutic applications.

Scientific Research Applications

Fluorination Agents and Reactions

The synthesis and application of fluorinated compounds have attracted considerable interest in various scientific fields due to the unique properties imparted by fluorine atoms when incorporated into molecules. One such application is in the development of deoxofluorinating agents, which are used to convert alcohols, aldehydes, and ketones into fluorinated derivatives. These agents, including derivatives like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, have shown high thermal stability and resistance to aqueous hydrolysis, offering safer and more versatile alternatives for the fluorination of complex molecules (Umemoto, Singh, Xu, & Saito, 2010).

High-Performance Materials

In the realm of advanced materials, the incorporation of fluorine into polymeric structures has been explored to enhance their properties. For instance, fluorinated sulfonated poly(arylene ether)s have been synthesized to serve as proton exchange membranes (PEMs) for fuel cells, showing superior conductivity and stability compared to traditional materials. These membranes exhibit excellent chemical, mechanical, and thermal stabilities, making them promising candidates for energy conversion applications (Kim, Park, & Lee, 2020).

Supercapacitors and Energy Storage

The search for efficient and stable electrolytes for high-voltage supercapacitors has led to the exploration of fluorinated electrolytes. Such electrolytes, containing fluorinated compounds and additives, have demonstrated promising cycling and storage performance in lithium-ion cells tested up to 4.5 V. These developments suggest a viable path towards the creation of energy storage devices capable of operating at higher voltages and under more demanding conditions (Xia, Nie, Burns, Xiao, Lamanna, & Dahn, 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHCMRXFHOORNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC=C(C=C1)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384565
Record name AG-H-25572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

CAS RN

80967-34-6
Record name AG-H-25572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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